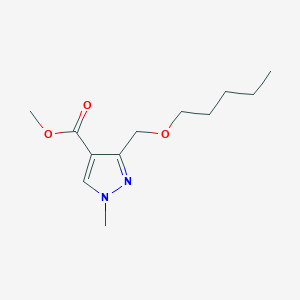

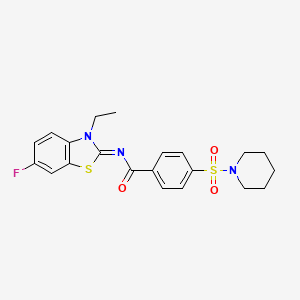

![molecular formula C17H13N5O2 B2409168 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 951895-27-5](/img/structure/B2409168.png)

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrazole derivatives are a class of compounds that have received significant attention in medicinal chemistry due to their wide range of biological activities . They are often used as bioisosteres for carboxylic acid groups . The benzofuran component is a heterocyclic compound that is also found in a variety of biologically active compounds .

Synthesis Analysis

The most direct and convenient route to 5-substituted-1H-tetrazoles, a class of compounds that includes the tetrazole component of the compound you’re interested in, is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The molecular structure of a compound can significantly influence its biological activity. For example, the introduction of a 1H-tetrazol-5-yl group to a coumarin scaffold was found to significantly enhance the potency of GPR35 agonists .Chemical Reactions Analysis

The chemical reactions involving tetrazole derivatives can be quite diverse, depending on the other functional groups present in the molecule. For example, G protein-coupled receptor-35 (GPR35) agonists based on a coumarin scaffold were found to have enhanced potency with the introduction of a 1H-tetrazol-5-yl group .Applications De Recherche Scientifique

Synthesis and Characterization

A pivotal area of research on "5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide" involves the synthesis and characterization of its derivatives, which have been extensively studied for their antimicrobial properties. For instance, the synthesis and in vitro antimicrobial screening of novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been reported, demonstrating excellent yields through cyclocondensation reactions (Idrees et al., 2020). Similarly, innovative derivatives featuring oxothiazolidin and carboxamide groups have been synthesized and evaluated for their antibacterial activity against a panel of pathogenic microorganisms, indicating the compound's potential as a basis for developing new antimicrobial agents (Idrees et al., 2019).

Biological Activities

Research into the biological activities of "this compound" derivatives has uncovered their potential in treating various diseases beyond their antimicrobial effects. Studies have demonstrated their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of benzofuran pyrazole heterocycles in managing pain and inflammation (Kenchappa et al., 2020). Additionally, the synthesis of novel benzodifuranyl compounds derived from natural products like visnaginone and khellinone has been explored for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, offering insights into the development of new anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antiallergic and Antitumor Properties

Further studies have investigated the antiallergic and antitumor properties of tetrazolyl and benzofuran compounds. Research on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has shown significant antiallergic activity, providing a basis for the development of new antiallergic agents (Honma et al., 1983). Additionally, the synthesis and chemistry of imidazotetrazines, including their antitumor activities, have been explored, indicating the potential of such compounds in creating novel cancer therapies (Stevens et al., 1984).

Mécanisme D'action

Target of Action

Tetrazoles, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets due to their diverse biological applications .

Mode of Action

Tetrazoles in general are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to affect a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions, a class of compounds to which this compound belongs, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the properties of tetrazoles can be influenced by factors such as temperature and ph .

Orientations Futures

The future directions in the research and development of a compound depend on its potential applications. For example, GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases . Therefore, compounds with a 1H-tetrazol-5-yl group, such as “5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide”, could potentially be developed as therapeutics for these conditions.

Propriétés

IUPAC Name |

5-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-2-7-15-12(8-11)9-16(24-15)17(23)19-13-3-5-14(6-4-13)22-10-18-20-21-22/h2-10H,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZRXDXFJGBMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409090.png)

![N-[3-(Triazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2409095.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)

![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)